Quinazoline-4,8-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
569660-10-2 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
quinazoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-2-5-7(6)11-4-12-8(5)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
WSUDNPPYDLEBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CN=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Quinazoline 4,8 Dicarboxylic Acid and Its Analogues
Precursor-Based Cyclization Strategies for Quinazoline (B50416) Ring Formation
The formation of the quinazoline ring often relies on the cyclization of appropriately substituted precursors. Anthranilic acid and isatin (B1672199) derivatives are common starting materials for these strategies.
Utilization of Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of quinazolinones, which are oxidized derivatives of quinazolines. tandfonline.comgeneris-publishing.comnih.gov A prevalent method involves the acylation of anthranilic acid, followed by condensation with an amine to form the quinazoline ring. nih.gov For instance, the reaction of anthranilic acid with formamide (B127407) at elevated temperatures (130-135 °C) yields quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction conditions. generis-publishing.com
Another approach involves the reaction of anthranilic acid with orthoesters and an amine. tandfonline.com For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, an appropriate amine, and methyl orthoformate. tandfonline.com Similarly, 2-methyl-quinazolin-4(3H)-ones are typically prepared by first cyclizing anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which then reacts with various amines to produce the desired quinazolinone. tandfonline.com
The following table provides examples of reactions starting from anthranilic acid derivatives:
| Starting Material | Reagents | Product | Reference |
| Anthranilic acid | Formamide | Quinazolin-4-one | generis-publishing.com |
| Anthranilic acid | Methyl orthoformate, Amine | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic acid | Acetic anhydride, Amine | 2-Methyl-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic acid | Phthalic anhydride, Glacial acetic acid | 2-(Carboxybenzoyl)amino]benzoic acid | nih.gov |
Alkaline Hydrolysis of Isatin Derivatives in Synthesis Pathways
Isatin (indole-2,3-dione) and its derivatives serve as versatile precursors for quinazoline synthesis. hacettepe.edu.trnih.govwright.eduresearchgate.net A key strategy involves the alkaline hydrolysis of isatin to produce an intermediate which can then undergo a condensation reaction to form the quinazoline ring. hacettepe.edu.tr
For instance, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid has been synthesized via a one-pot, three-component condensation reaction. hacettepe.edu.tr This process begins with the alkaline hydrolysis of isatin to yield (2-amino-phenyl)-oxo-acetic acid sodium salt. This intermediate then reacts with 4-chlorobenzaldehyde (B46862) and ammonium (B1175870) acetate (B1210297) to form the final quinazoline-4-carboxylic acid derivative. hacettepe.edu.tr This carboxylic acid can be further modified to produce various ester and amide derivatives. hacettepe.edu.tr
Isatin derivatives are also used in the synthesis of isatin-quinazoline hybrids, which are of interest for their potential biological activities. nih.gov These hybrids can be prepared by reacting quinazoline hydrazines with indoline-2,3-diones or by treating 4-chloroquinazoline (B184009) derivatives with isatin hydrazones. nih.gov
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinazolines from simple starting materials in a single step. acs.orgresearchgate.netarabjchem.org These reactions are advantageous as they reduce the need for purification of intermediates, saving time and resources. arabjchem.org
Catalyst-Free Reaction Systems
Interestingly, several MCRs for quinazoline synthesis can proceed without the need for a catalyst. nih.govrsc.orgrsc.orgmdpi.com These catalyst-free systems often utilize environmentally benign solvents or even solvent-free conditions, aligning with the principles of green chemistry. nih.govrsc.org
One such method involves the reaction of 2-aminoaryl ketones, an aldehyde, and ammonium acetate in a low-melting mixture of maltose, dimethylurea (DMU), and NH4Cl, which acts as a biodegradable solvent. rsc.orgrsc.org This one-pot, three-component reaction proceeds under aerobic conditions to afford quinazoline derivatives in high yields. rsc.orgrsc.org Another solvent-free and catalyst-free approach involves the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate to produce 2,4-disubstituted quinazolines. researchgate.net
The table below summarizes some catalyst-free one-pot reactions for quinazoline synthesis:
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
| 2-Aminoaryl ketone | Aldehyde | Ammonium acetate | Maltose-DMU-NH4Cl melt, aerobic | Quinazoline derivative | rsc.orgrsc.org |
| 2-Aminoaryl ketone | Orthoester | Ammonium acetate | Solvent-free | 2,4-Disubstituted quinazoline | researchgate.net |
| Anthranilic acid | Acetic anhydride | Primary amine | Ultrasonic irradiation | Quinazoline derivative | nih.gov |
Mechanistic Pathways of Multicomponent Condensations
The mechanisms of these multicomponent condensations typically involve a series of sequential reactions. acs.orgorgchemres.org In the reaction of an aldehyde, isatoic anhydride, and urea (B33335) catalyzed by a solid acid, the proposed mechanism begins with the protonation of the carbonyl group of isatoic anhydride. orgchemres.org This is followed by a nucleophilic attack from urea and subsequent decarboxylation to form a 2-amino-N-carbamoyl-benzamide intermediate. orgchemres.org This intermediate then reacts with the protonated aldehyde to form an imine, which undergoes intramolecular cyclization and cleavage to yield the final quinazolinone product. orgchemres.org
In the case of the Hantzsch-type pyridine (B92270) synthesis, which shares mechanistic similarities, the process involves the construction of the carbon skeleton followed by ring closure through addition/elimination reactions. acsgcipr.org Typically, carbon-carbon bonds are formed via Michael or aldol-type reactions, which can occur sequentially or in a one-pot fashion. acsgcipr.org
Catalytic Enhancements in Quinazoline Synthesis
While catalyst-free methods are available, various catalysts can significantly enhance the efficiency and scope of quinazoline synthesis. rsc.orgmdpi.comnih.govnih.govresearchgate.net Transition metal catalysts, in particular, have been extensively explored. rsc.orgmdpi.comnih.govnih.gov
Palladium-catalyzed reactions are widely used for forming C-C and C-heteroatom bonds in the synthesis of quinazoline derivatives. nih.gov For example, a palladium-catalyzed three-component synthesis of quinazolino[3,2-a]quinazolines has been developed. nih.gov Copper catalysts are also prominent due to their lower cost and toxicity. thieme-connect.com Copper(I) salts can mediate the amination of 2-(2-bromophenyl)quinazolin-4(3H)-one, which is a key step in a one-pot synthesis of quinazolino[4,3-b]quinazoline derivatives. thieme-connect.com
Manganese(I) catalysts have been employed in acceptorless dehydrogenative coupling strategies for the synthesis of 2-substituted quinazolines from 2-amino-benzylalcohol and primary amides. mdpi.com Cobalt catalysts have also been used for the annulation of 2-aminoaryl alcohols with nitriles to produce quinazolines. mdpi.com
The following table highlights some catalytic systems used in quinazoline synthesis:
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) salts | 2-(2-bromophenyl)quinazolin-4(3H)-one, Aldehydes, Nitrogen sources | Quinazolino[4,3-b]quinazolines | thieme-connect.com |
| Palladium(II) acetate | Amine, Isocyanide, Carbodiimide | Quinazolino[3,2-a]quinazolines | nih.gov |
| Manganese(I) complex | 2-Amino-benzylalcohol, Primary amides | 2-Substituted quinazolines | mdpi.com |
| Cobalt(II) acetate | 2-Aminoaryl alcohols, Nitriles | Quinazolines | mdpi.com |
Application of Acid Catalysts
Acid catalysis plays a pivotal role in the formation of the quinazoline ring system, typically by promoting the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization and dehydration. While a direct synthesis of Quinazoline-4,8-dicarboxylic acid using acid catalysis is not extensively documented, the principles can be extrapolated from the synthesis of other quinazoline carboxylic acids and related heterocyclic compounds. A plausible approach involves the reaction of 2-aminoterephthalic acid with a formylating agent in the presence of an acid catalyst.
Commonly employed acid catalysts in quinazoline synthesis include Brønsted acids such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA), as well as Lewis acids like boron trifluoride etherate (BF₃·Et₂O). For instance, the cyclization of 2-aminobenzamides with aldehydes is effectively catalyzed by p-TSA, leading to the formation of 4(3H)-quinazolinones after oxidative dehydrogenation organic-chemistry.org. Similarly, TFA has been utilized to promote the reaction of anthranilamides with ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones.
A proposed acid-catalyzed synthesis of this compound could involve the reaction of 2-aminoterephthalic acid with formamide, which serves as both the formylating agent and the solvent. This method is analogous to the Niementowski quinazoline synthesis. The reaction would likely require elevated temperatures to drive the condensation and subsequent cyclization. The use of a Lewis acid catalyst could enhance the reaction rate and yield by activating the carbonyl group of formamide.
Table 1: Examples of Acid Catalysts in the Synthesis of Quinazoline Analogs
| Catalyst | Starting Materials | Product Type | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | 2-Aminobenzamides and aldehydes | 4(3H)-Quinazolinones | organic-chemistry.org |
| Trifluoroacetic acid | Anthranilamides and ketoalkynes | 2-Aryl(alkyl)-quinazolin-4(3H)-ones | |
| Boron trifluoride etherate | 2-Aminoacetophenone and formamide | 4-Methylquinazoline |
Role of Transition Metal Catalysts in Cyclization Processes
Transition metal catalysis offers a versatile and efficient alternative for the synthesis of quinazolines, often proceeding under milder conditions and with higher functional group tolerance compared to traditional methods. organic-chemistry.org Various transition metals, including copper, manganese, iron, and ruthenium, have been successfully employed in the cyclization processes leading to the quinazoline core. organic-chemistry.org
Copper-Catalyzed Syntheses: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper-catalyzed methods often involve the coupling of a 2-haloaniline derivative with a nitrogen-containing component, followed by intramolecular cyclization. For the synthesis of this compound, a potential route could start from a di-ester of 2-bromo-terephthalic acid. This could undergo a copper-catalyzed coupling with an amidine, followed by cyclization and subsequent hydrolysis of the ester groups to yield the desired dicarboxylic acid. One-pot procedures involving the reaction of (2-aminophenyl)methanols with aldehydes, catalyzed by a copper/TEMPO system, have also been reported for the synthesis of 2-substituted quinazolines. nih.gov
Manganese and Iron-Catalyzed Reactions: Earth-abundant and less toxic metals like manganese and iron have emerged as attractive catalysts for quinazoline synthesis. Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides provides a direct route to 2-substituted quinazolines. organic-chemistry.org Iron catalysts, such as FeCl₂, have been shown to effectively catalyze the sp³ C-H oxidation and intramolecular C-N bond formation in the synthesis of quinazolines from 2-alkylamino N-H ketimines. organic-chemistry.org These methods highlight the potential for developing environmentally benign synthetic routes.
Ruthenium-Catalyzed Dehydrogenative Coupling: Ruthenium-based catalysts have proven to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines, affording quinazoline products. marquette.edu This approach avoids the need for pre-functionalized substrates and often proceeds with high atom economy.
Table 2: Transition Metal Catalysts in the Synthesis of Quinazoline Analogs
| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| CuCl/DABCO/4-HO-TEMPO | Aldehyde and benzylamine | Oxidative Dehydrogenation | Quinazolines | organic-chemistry.org |
| Mn(I) complex | 2-Amino-benzylalcohol and primary amides | Acceptorless Dehydrogenative Coupling | 2-Substituted Quinazolines | organic-chemistry.org |
| FeCl₂/TBHP | 2-Alkylamino N-H ketimines | sp³ C-H Oxidation/Cyclization | C-2 Substituted Quinazolines | organic-chemistry.org |
| [Ru]-based catalyst | 2-Aminophenyl ketones and amines | Dehydrogenative Coupling | Quinazolines | marquette.edu |
Industrial Synthesis Considerations and Process Optimization
The translation of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the industrial production of this compound and its analogs, process optimization is crucial.
One-Pot Syntheses: One-pot, multi-component reactions are highly desirable from an industrial perspective as they reduce the number of unit operations, minimize waste, and can lead to significant cost savings. The synthesis of a quinazoline-4-carboxylic acid derivative has been reported via a one-pot three-component condensation of (2-amino-phenyl)-oxo-acetic acid sodium salt, an aldehyde, and ammonium acetate, which could serve as a model for the synthesis of the target dicarboxylic acid. dergipark.org.tr
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. openmedicinalchemistryjournal.com In the context of quinazoline synthesis, microwave-assisted methods can significantly reduce reaction times and improve yields compared to conventional heating. This technology can be particularly advantageous for industrial processes where throughput is a key consideration.
Catalyst Selection and Recovery: The choice of catalyst is critical for an industrial process. Ideally, the catalyst should be inexpensive, non-toxic, highly active, and readily available. For transition metal-catalyzed processes, the ability to recover and reuse the catalyst is a significant economic and environmental advantage. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is a promising strategy.
Process Optimization Parameters: Key parameters for optimization in the synthesis of this compound would include:
Solvent Selection: Choosing an appropriate solvent that is effective, safe, and environmentally friendly.
Temperature and Pressure Control: Optimizing these parameters to maximize yield and minimize reaction time and by-product formation.
Reactant Stoichiometry: Fine-tuning the molar ratios of reactants and catalysts to ensure complete conversion and high purity of the product.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or extraction, to obtain the final product with the desired purity.
By carefully considering these factors, it is possible to develop a robust, efficient, and cost-effective industrial process for the synthesis of this compound and its valuable derivatives.
Chemical Reactivity and Derivatization of Quinazoline 4,8 Dicarboxylic Acid
Transformations of the Carboxylic Acid Functional Groups
The two carboxylic acid moieties are the most reactive sites for derivatization, allowing for the synthesis of a wide array of derivatives through standard organic transformations.
The carboxylic acid groups of quinazoline-4,8-dicarboxylic acid can be converted to their corresponding esters. The formation of mono- or diesters is dependent on the stoichiometry of the alcohol and the reaction conditions employed. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). wikipedia.orgchim.it Basic hydrolysis of the resulting ester derivatives can regenerate the carboxylic acid. acs.org
The selective esterification of one carboxylic acid group over the other presents a synthetic challenge due to the differential reactivity of the C4 and C8 positions. However, by carefully controlling the reaction conditions, it is possible to favor the formation of monoesters.
Table 1: Examples of Esterification of Quinazoline (B50416) Carboxylic Acid Derivatives
| Product Name | Starting Material | Reagents and Conditions | Reference |
| 2-Phenylquinazoline-4-carboxylic acid ethyl ester | 2-Phenylquinazoline-4-carboxylic acid | Ethyl cyanoformate, SnCl₄ | acs.org |
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid methyl ester | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Methanol, H₂SO₄ | wikipedia.org |
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid ethyl ester | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Ethanol, H₂SO₄ | wikipedia.org |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid methyl ester | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Methanol, H₂SO₄ | acs.org |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid ethyl ester | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Ethanol, H₂SO₄ | acs.org |
Amide derivatives of this compound are typically synthesized via a two-step procedure. The carboxylic acid is first converted into a more reactive intermediate, the acid chloride, which is then reacted with a primary or secondary amine to form the corresponding amide. wikipedia.orgchim.it This method allows for the synthesis of a wide variety of mono- and diamides by selecting the appropriate amine. Depending on the stoichiometry, either one or both carboxylic acid groups can be converted to amides.
Another route to amide-like structures involves the reaction with hydrazines to form hydrazides, which can be valuable intermediates for synthesizing more complex heterocyclic systems, such as triazolo-quinazolines. nih.govscispace.com
Table 2: Examples of Amidation of Quinazoline Carboxylic Acid Derivatives
| Product Name | Starting Material | Reagents and Conditions | Reference |
| N-butyl-2-(4-chloro-phenyl)-quinazoline-4-carboxamide | 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride | Butylamine | wikipedia.orgchim.it |
| N-benzyl-2-(4-chloro-phenyl)-quinazoline-4-carboxamide | 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride | Benzylamine | wikipedia.orgchim.it |
| 2-(4-chloro-phenyl)-N-phenyl-quinazoline-4-carboxamide | 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride | Aniline | wikipedia.orgchim.it |
| Phenyl amide of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid | 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid | Phenylamine | organic-chemistry.org |
The conversion of the carboxylic acid groups into acid halides, most commonly acid chlorides, is a key step for synthesizing various derivatives, including amides and esters (via a different route than Fischer esterification). Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, effectively converting one or both carboxylic acid groups into highly reactive quinazoline-carbonyl chloride intermediates. wikipedia.orgchim.it This reaction proceeds with high yield and is fundamental for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. wikipedia.org
Table 3: Conversion of Quinazoline Carboxylic Acids to Acid Chlorides
| Product Name | Starting Material | Reagent | Reference |
| 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | SOCl₂ | wikipedia.orgchim.it |
| N-phenylbenzimidoyl chloride derivatives | Benzanilide derivatives | SOCl₂ | acs.org |
Reactions Involving the Quinazoline Heterocyclic Core
The fused ring system of quinazoline has its own distinct reactivity, which can be influenced by the presence of the deactivating carboxylic acid groups.
The quinazoline ring system exhibits limited stability under hydrolytic conditions. While stable in cold dilute acidic or alkaline solutions, the ring is susceptible to cleavage upon heating. scispace.com When boiled with hydrochloric acid, the quinazoline ring breaks down to yield o-aminobenzaldehyde, ammonia, and formic acid. scispace.comnih.gov Hydrolysis can also occur in warm alkaline solutions. wikipedia.org This instability is due to the polarization of the 3,4-double bond, which makes the C4 position susceptible to nucleophilic attack by water or hydroxide (B78521) ions, initiating ring opening. nih.gov The presence of two electron-withdrawing carboxylic acid groups on the this compound molecule is expected to further influence this susceptibility.
In the quinazoline ring system, the pyrimidine (B1678525) ring is electron-deficient due to the presence of two nitrogen atoms and is therefore resistant to electrophilic attack. wikipedia.org Consequently, electrophilic aromatic substitution reactions occur on the more electron-rich benzene (B151609) ring. wikipedia.orgquimicaorganica.org For the parent quinazoline molecule, nitration, the most studied electrophilic substitution, occurs preferentially at positions 8 and 6. nih.gov The general order of reactivity for electrophilic substitution on the benzene ring is 8 > 6 > 5 > 7. wikipedia.orgnih.gov
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring of the quinazoline system, particularly when substituted with leaving groups, is susceptible to nucleophilic substitution. This reactivity is a cornerstone for introducing a variety of functional groups onto the quinazoline scaffold. For instance, derivatives such as 2,4-dichloroquinazolines can readily react with nucleophiles. In a related context, the reaction of 2,4-dichloroquinazoline (B46505) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of (2-chloroquinazolin-4-yl)hydrazine. evitachem.com This intermediate is a key building block for further heterocyclic synthesis.
While direct studies on this compound are limited, the principles of nucleophilic substitution on the quinazoline ring are well-established. The carboxylic acid groups at positions 4 and 8 would be expected to deactivate the ring towards electrophilic attack but could potentially influence the regioselectivity of nucleophilic substitution on a suitably functionalized pyrimidine ring.
Alkylation Reactions at Nitrogen and Carbon Centers
Alkylation is a fundamental transformation for modifying the quinazoline framework, allowing for the introduction of alkyl groups at both nitrogen and carbon centers. bldpharm.com The regioselectivity of alkylation often depends on the reaction conditions and the specific derivative of quinazoline being used. For instance, the alkylation of quinazolin-4(3H)-one derivatives can lead to either N-alkylation or O-alkylation products. The use of different bases and solvents can direct the reaction towards the desired product. bldpharm.com
In the context of this compound, the carboxylic acid groups would likely be converted to esters prior to alkylation to avoid side reactions. The nitrogen atoms in the pyrimidine ring, particularly N-1 and N-3, are potential sites for alkylation. For example, the alkylation of a 3-methyl evitachem.comtriazolo[4,3-c]quinazolin-5(6H)-one with methyl chloroacetate (B1199739) or ethyl chloroacetate in the presence of potassium carbonate in DMF leads to the corresponding N-alkylated acetate (B1210297) derivatives. evitachem.com
Table 1: Examples of Alkylation Reactions on Quinazoline Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |
| 3-methyl evitachem.comtriazolo[4,3-c]quinazolin-5(6H)-one | Methyl chloroacetate | K2CO3 / DMF | Methyl 2-(3-methyl-5-oxo- evitachem.comtriazolo[4,3-c]quinazolin-6(5H)-yl)acetate | evitachem.com |
| 3-methyl evitachem.comtriazolo[4,3-c]quinazolin-5(6H)-one | Ethyl chloroacetate | K2CO3 / DMF | Ethyl 2-(3-methyl-5-oxo- evitachem.comtriazolo[4,3-c]quinazolin-6(5H)-yl)acetate | evitachem.com |
| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3 / DMF | N-benzylated product |
Formation of Fused Heterocyclic Systems from this compound Derivatives
One of the most significant applications of quinazoline derivatives is their use as precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations, leading to novel ring structures with potential biological activities.
Cyclization to Triazoloquinazolines
Triazoloquinazolines are a class of fused heterocyclic compounds that have garnered significant interest. The synthesis of these compounds often starts from a quinazoline derivative bearing a hydrazine or a related nitrogen-based functional group. For example, 4-hydrazinoquinazoline (B1199610) can be condensed with diethyl oxalate (B1200264) to yield 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline. This product can be further modified, for instance, by treatment with hydrazine hydrate to form the corresponding carbohydrazide, which serves as a versatile intermediate for the synthesis of other fused systems.
Another approach involves the oxidative cyclization of hydrazones with bromine in glacial acetic acid to prepare 3-substituted 5-(4-bromophenyl)- evitachem.comtriazolo[4,3-c]quinazolines. These compounds can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions, to introduce diverse aryl substituents.
Table 2: Synthesis of Triazoloquinazolines from Quinazoline Derivatives
| Quinazoline Precursor | Reagent(s) | Product | Reference |
| 4-Hydrazinoquinazoline | Diethyl oxalate | 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline | |
| Hydrazone derivative | Bromine in acetic acid | 3-Substituted 5-(4-bromophenyl)- evitachem.comtriazolo[4,3-c]quinazoline | |
| 2,4-Dichloroquinazoline | Hydrazine hydrate, then acetic anhydride (B1165640) | 3-methyl evitachem.comtriazolo[4,3-c]quinazolin-5(6H)-one | evitachem.com |
Generation of Indazole Oxides and Subsequent Rearrangements
The formation of indazole oxides from quinazoline precursors represents a more complex transformation. While direct synthesis from this compound is not extensively documented, related rearrangements of nitrogen-containing heterocycles provide insight into potential pathways. For instance, rearrangements of indazolium salts have been shown to yield 1,2-dihydroquinazolines through a mechanism involving N-N bond cleavage and ring-opening, followed by intramolecular N-nucleophilic addition.
The synthesis of 2H-indazole N-oxides can be achieved through methods such as the interrupted Cadogan/Davis-Beirut reaction, highlighting the role of oxygenated intermediates in the reductive cyclization of nitroaromatics. These N-oxides can be competent intermediates in various transformations. Although not directly starting from a quinazoline, these reactions showcase the types of rearrangements that could potentially be explored with suitably functionalized this compound derivatives.
Exploration of Other Intramolecular Cyclization Pathways
Beyond the formation of triazoloquinazolines and indazole oxides, derivatives of this compound can be envisioned as substrates for a variety of other intramolecular cyclization reactions. The presence of two carboxylic acid groups offers handles for the introduction of various side chains that can subsequently participate in ring-closing reactions.
For example, quinazoline derivatives can be used to synthesize imidazo[1,5-c]quinazolines through a tandem reaction involving the selective dual amination of a C-H bond. Furthermore, quinazoline-containing hydrazides of dicarboxylic acids can be cyclized to form evitachem.comtriazolo[1,5-с]quinazolines, which can then be further modified. These examples underscore the versatility of the quinazoline scaffold in constructing diverse fused heterocyclic systems. The dicarboxylic acid functionality in the target compound provides a unique opportunity to explore novel and potentially symmetrical cyclization pathways.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For Quinazoline-4,8-dicarboxylic acid, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques to map out the precise connectivity of atoms.
¹H NMR Spectral Analysis for Proton Environments
A ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule.
Research Findings: Specific experimental ¹H NMR spectral data for this compound is not available in the reviewed literature. However, based on the structure—which features three aromatic protons on the benzene (B151609) ring portion and a single proton on the pyrimidine (B1678525) ring—a theoretical spectrum can be predicted. The protons on the benzene ring (at positions 5, 6, and 7) would likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (approximately 7.5-9.0 ppm). The proton at position 2 of the quinazoline (B50416) ring is expected to be a singlet and shifted downfield, potentially appearing above 9.0 ppm. The acidic protons of the two carboxylic acid groups would be highly deshielded and might appear as a broad singlet at a chemical shift greater than 10 ppm, with its exact position and broadness influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | > 9.0 | Singlet (s) |
| H-5, H-6, H-7 | 7.5 - 9.0 | Multiplet (m) |
| -COOH (x2) | > 10.0 | Broad Singlet (br s) |
¹³C NMR Spectral Analysis for Carbon Framework
¹³C NMR spectroscopy identifies the various carbon environments within a molecule.
Research Findings: Experimental ¹³C NMR data for this compound could not be located in the surveyed scientific literature. Theoretically, the spectrum would display ten distinct signals. The carbons of the two carboxylic acid groups (C-4 and C-8) would be found in the range of 165-180 ppm. The nine carbons of the quinazoline ring system would appear in the aromatic region (approximately 120-160 ppm). Carbons adjacent to nitrogen atoms (such as C-2 and C-4) are typically shifted further downfield within this range. General ranges for similar structures suggest aromatic carbons appear around 125-170 ppm, while carboxylic acid carbons are found between 165-190 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acids) | 165 - 180 |
| Aromatic Carbons | 120 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
2D NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei.
Research Findings: No specific 2D NMR studies (COSY, HSQC, HMBC) for this compound have been published in the available literature. Such studies would be essential for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the adjacent protons on the benzene portion of the ring system.
HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary (non-protonated) carbons and confirming the placement of the carboxylic acid groups at positions 4 and 8.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.
Research Findings: While a specific experimental IR spectrum for this compound is not documented in the searched sources, the expected characteristic absorption bands can be predicted. The most prominent features would be from the carboxylic acid groups, including a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1680 and 1720 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic quinazoline ring would be observed in the 1450-1620 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=N / C=C (Aromatic Ring) | 1450 - 1620 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.
Research Findings: No experimental mass spectrum for this compound was found. The molecular formula is C₁₀H₆N₂O₄, which corresponds to a molecular weight of approximately 218.17 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that confirms this exact mass.
Common fragmentation patterns for aromatic carboxylic acids include the loss of water ([M-H₂O]), the loss of a hydroxyl group ([M-OH]), and the loss of the entire carboxyl group ([M-COOH]). For this molecule, fragmentation could involve sequential loss of these groups, leading to significant peaks at m/z values corresponding to the loss of 17, 18, 44 (CO₂), and 45 (COOH).
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state.
Research Findings: There are no published reports detailing the single-crystal X-ray diffraction of this compound. A successful crystallographic study would provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the crystal lattice. Studies on related dicarboxylic acids often reveal extensive hydrogen-bonding networks that dictate the solid-state packing. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For heterocyclic systems like this compound, UV-Vis spectra provide insight into the transitions of electrons between different energy levels, primarily the π → π* and n → π* transitions associated with the aromatic rings and heteroatoms. While specific, detailed research findings on the UV-Vis spectrum of this compound are not extensively documented in publicly available literature, the spectral characteristics can be inferred from the parent quinazoline molecule and related derivatives.
The electronic absorption spectrum of the fundamental quinazoline structure exhibits distinct bands corresponding to its electronic transitions. A high-resolution absorption spectrum of quinazoline vapor reveals both diffuse π → π* systems and a sharp n → π* system. dtic.mil Theoretical and experimental studies on various quinazoline derivatives generally show two main absorption regions in organic solvents like acetonitrile: one band between 240–300 nm and another, more variable band between 310–425 nm. researchgate.net
For context, the UV-Vis absorption spectra of several related quinazoline derivatives have been reported. For instance, two quinazoline derivatives, referred to as BG1189 and BG1190, show characteristic absorption peaks for the quinazoline structure around 224 nm and between 314-318 nm in water. vulcanchem.com The high-intensity band at 224 nm is attributed to a π-π* transition. vulcanchem.com The bands at longer wavelengths are often correlated to n–π* transitions of the C=O bonds coupled with intramolecular charge transfer. nih.gov
The table below summarizes the UV-Vis absorption data for the parent quinazoline and some of its derivatives, which helps in predicting the probable spectral behavior of this compound.
| Compound Name | Solvent | Absorption Maxima (λmax in nm) | Assigned Electronic Transition |
| Quinazoline | Vapor | 27,587 cm⁻¹ (~362 nm) | ¹A(n,π) ← ¹A |
| Quinazoline Derivative (BG1189) | Water | 209, 224, 318 | π-π (at 224 nm) |
| Quinazoline Derivative (BG1190) | Water | 207, 224, 314 | π-π* (at 224 nm) |
| Various Quinazoline Derivatives | Acetonitrile | 240-300, 310-425 | Not specified |
Based on this comparative data, it is anticipated that the UV-Vis spectrum of this compound would display characteristic bands for the quinazoline core, with modifications induced by the two carboxylic acid substituents. The spectrum would likely feature intense absorptions in the deep UV region corresponding to π → π* transitions of the aromatic system and weaker n → π* absorptions at longer wavelengths, influenced by the nitrogen heteroatoms and the carbonyl groups of the carboxylic acid functions.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular geometry. For the quinazoline (B50416) class of compounds, these calculations are instrumental in predicting reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov For quinazoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), are employed to elucidate various electronic properties. nih.govresearchgate.net
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's behavior in chemical reactions. These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules, with a small HOMO-LUMO gap, are generally more reactive. semanticscholar.org
The table below presents illustrative DFT-calculated parameters for a series of quinazolin-12-one derivatives, demonstrating the type of data generated from such analyses.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Dipole Moment (Debye) |
| 3a | -6.11 | -2.31 | 3.80 | 1.90 | 0.26 | 2.93 |
| 3d | -6.20 | -2.48 | 3.72 | 1.86 | 0.27 | 4.84 |
| 3f | -6.32 | -2.55 | 3.77 | 1.88 | 0.26 | 6.57 |
| 3h | -6.21 | -2.49 | 3.72 | 1.86 | 0.27 | 4.82 |
| 3j | -6.12 | -2.33 | 3.79 | 1.89 | 0.26 | 3.66 |
This data is for illustrative purposes and represents quinazolin-12-one derivatives, not Quinazoline-4,8-dicarboxylic acid. Data sourced from reference nih.gov.
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
Red Regions: Indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are susceptible to electrophilic attack.
Blue Regions: Indicate positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. researchgate.net
For the quinazoline scaffold, MEP analysis typically reveals negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and any carbonyl oxygen atoms, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) is generally found around the hydrogen atoms, particularly those attached to nitrogen, marking them as potential sites for nucleophilic interaction. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, which is particularly important in drug design and materials science.
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing insights into its dynamic behavior and stability. For quinazoline derivatives, MD simulations are often used to validate the stability of a ligand-protein complex predicted by molecular docking. nih.govbiointerfaceresearch.com By simulating the complex in a physiological environment (e.g., in water) for periods ranging from nanoseconds to microseconds, researchers can assess the stability of the binding pose. nih.govnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (RoG), which indicates the compactness of the complex. Stable RMSD and RoG values over the simulation time suggest a stable and reliable binding interaction. biointerfaceresearch.com
Molecular Docking for Investigating Ligand-Target Recognition and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). ukaazpublications.com This method is central to structure-based drug design for identifying potential drug candidates. For the quinazoline class of compounds, docking studies are widely performed to investigate their binding modes and affinities with various biological targets, such as kinases, DNA gyrase, and phosphodiesterases. nih.govnih.gov
The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding free energy (often in kcal/mol). nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on quinazolinone derivatives have identified key hydrogen bonding interactions with amino acid residues like Arg121 and Tyr356 in the active site of the COX-2 enzyme. nih.gov
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is also applied to understand the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. This is crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com
For the synthesis of the quinazoline core, numerous methods exist, including palladium-catalyzed multicomponent reactions. mdpi.com Computational studies can elucidate the mechanisms of these complex transformations. For instance, DFT calculations can be used to model the energetics of each step in a proposed catalytic cycle, such as oxidative addition, insertion, and reductive elimination. mdpi.com By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined, offering insights that are often difficult to obtain through experimental means alone.
Coordination Chemistry and Advanced Materials Applications
Quinazoline-4,8-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)
The unique chemical architecture of this compound, featuring both nitrogen and oxygen donor atoms, allows for the formation of diverse and stable Metal-Organic Frameworks (MOFs). These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are renowned for their high porosity and tunable properties, making them suitable for a variety of applications. frontiersin.org
Synthesis of MOF Architectures Utilizing Dicarboxylate Linkers
The synthesis of MOFs using dicarboxylate linkers like this compound typically involves solvothermal or hydrothermal methods. nih.govgoogle.com In these processes, a metal salt and the dicarboxylic acid ligand are dissolved in a solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. frontiersin.orggoogle.com This method facilitates the self-assembly of the metal ions and organic linkers into a crystalline framework. nih.gov The choice of metal ion, solvent, and reaction temperature can significantly influence the resulting MOF structure. For instance, the reaction of Cd(NO₃)₂·4H₂O and Zn(NO₃)₂·6H₂O with a bipyridyl dicarboxylate ligand under solvothermal conditions yielded two distinct porous MOFs. frontiersin.org Similarly, various metal ions such as Mn(II), Ni(II), Cu(II), and Cd(II) have been successfully incorporated into MOFs using different dicarboxylate ligands, leading to a range of structural diversities. rsc.org The flexibility of the dicarboxylate linker and the coordination geometry of the metal ion are key factors in determining the final architecture of the MOF.
Gas Adsorption and Separation Properties in MOF Systems
A significant application of MOFs derived from dicarboxylate linkers is in gas adsorption and separation. frontiersin.orgrsc.org The porous nature of these materials allows them to selectively adsorb certain gases while excluding others, a property crucial for applications like carbon capture and gas purification. frontiersin.orgrsc.org The adsorption capacity and selectivity are influenced by factors such as the pore size, surface area, and the chemical nature of the framework. For instance, MOFs have demonstrated notable capabilities in adsorbing CO₂ and H₂. frontiersin.org The interaction between the gas molecules and the MOF can be fine-tuned by modifying the organic linker or the metal center. Studies on various MOFs have shown promising results for the separation of gas mixtures like C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂. rsc.org The performance of these materials in gas adsorption is often evaluated by measuring their uptake capacity at different pressures and temperatures.
Table 1: Gas Adsorption Data for Selected Metal-Organic Frameworks
| MOF | Gas | Temperature (K) | Pressure (atm) | Adsorption Capacity |
| JMS-3a | CO₂ | 298 | 1 | 26.50 cm³/g (1.18 mmol/g) |
| JMS-3a | CO₂ | 273 | 1 | 30.89 cm³/g (1.39 mmol/g) |
| JMS-4a | CO₂ | 298 | 1 | 10.96 cm³/g (0.49 mmol/g) |
| JMS-4a | CO₂ | 273 | 1 | 16.08 cm³/g (0.71 mmol/g) |
| MOF-3 | CO₂ | - | - | Selective adsorption for CO₂–N₂ |
| In-MOF 1 | C₂H₂, CO₂, CH₄ | - | - | Potential for C₂H₂/CH₄, CO₂/CH₄, C₂H₂/CO₂ separation |
| In-MOF 2 | C₂H₂, CO₂, CH₄ | - | - | Potential for C₂H₂/CH₄, CO₂/CH₄, C₂H₂/CO₂ separation |
Application in Coordination Polymers and Supramolecular Assemblies
Beyond the highly ordered structures of MOFs, this compound and similar ligands are instrumental in the formation of coordination polymers and other supramolecular assemblies. nih.govresearchgate.net These materials are formed through the self-assembly of metal ions and organic ligands via coordination bonds. nih.gov The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks, depending on the coordination geometry of the metal ion and the binding modes of the ligand. nih.govnih.gov For example, the reaction of pyridine-3,5-dicarboxylic acid with various d-metal ions has led to the formation of 0D, 1D, 2D, and 3D coordination polymers. researchgate.net The inclusion of template molecules can also influence the final structure. researchgate.net These assemblies are of interest for their diverse structural architectures and potential applications in areas such as catalysis and materials science. nih.govnih.gov
Catalytic Applications of this compound and Its Complexes
The quinazoline (B50416) scaffold and its derivatives are recognized for their catalytic potential. nih.gov When incorporated into metal complexes, this compound can act as a ligand that influences the catalytic activity of the metal center.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
Quinazoline-based ligands can participate in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, while in heterogeneous catalysis, the catalyst is in a different phase, often a solid. MOFs and coordination polymers containing this compound can serve as heterogeneous catalysts, offering advantages such as easy separation and reusability. rsc.org The catalytic activity often stems from the metal nodes, which can act as Lewis acids, or from functional groups on the organic linker. For instance, amino acid-based MOFs have been shown to be effective catalysts for the cycloaddition of CO₂ with epoxides. rsc.org The specific structure and electronic properties of the quinazoline ligand can be tailored to enhance the catalytic performance for various organic transformations. nih.gov
Design of Catalytic Systems with Quinazoline-Dicarboxylate Scaffolds
The core structure of this compound, featuring both nitrogen atoms within the quinazoline ring system and two carboxylic acid groups, presents intriguing possibilities for the design of novel catalysts. The nitrogen atoms can act as coordination sites for metal centers, while the carboxylate groups can either directly participate in catalytic cycles or serve as robust anchoring points for catalytically active species.
In theory, metal-organic frameworks constructed from this compound ligands could offer a high density of accessible catalytic sites. The inherent porosity of MOFs could facilitate reactant and product diffusion, potentially leading to high catalytic efficiency and selectivity. The quinazoline moiety itself could influence the electronic properties of a coordinated metal center, thereby tuning its catalytic activity.
Despite this potential, there is a lack of specific research on catalytic systems employing this compound. While the broader field of quinazoline derivatives in catalysis is an active area of research, the specific contributions of the 4,8-dicarboxylic acid scaffold remain unexplored in the available literature. Consequently, no data tables of catalytic performance or comparative studies involving this specific compound can be presented.
Potential in Polymer Science as a Monomer or Cross-linking Agent
The bifunctional nature of this compound, endowed by its two carboxylic acid groups, positions it as a candidate for use as a monomer in the synthesis of polyesters and polyamides. Polymerization could, in principle, be achieved through condensation reactions with appropriate diol or diamine co-monomers. The rigid quinazoline core, if incorporated into a polymer backbone, could impart enhanced thermal stability and specific mechanical properties to the resulting material.
Furthermore, the dicarboxylic acid functionality suggests a potential role as a cross-linking agent. In this capacity, it could be used to form network polymers by reacting with pre-existing polymer chains that contain suitable functional groups, such as hydroxyl or amine moieties. This cross-linking would be expected to improve the dimensional stability, chemical resistance, and mechanical strength of the material.
However, as with its catalytic applications, there is no specific research available that details the use of this compound as a monomer or cross-linking agent. The synthesis and characterization of polymers derived from this specific compound have not been reported in the scientific literature. Therefore, no data tables on polymer properties or polymerization conditions can be provided.
Future Research Directions and Emerging Trends
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step processes and harsh reaction conditions. nih.gov In response, a significant trend in medicinal chemistry is the development of green and sustainable synthetic methods. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient techniques to minimize environmental impact.
Recent advancements include the use of visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. nih.gov This method allows for the one-pot, three-component synthesis of quinazoline derivatives under mild conditions, offering a sustainable alternative to conventional methods. nih.gov Another green approach involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to traditional heating methods. nih.govfrontiersin.org The Niementowski quinazoline synthesis, a common method for creating the 3H-quinazolin-4-one ring, has been adapted for microwave-assisted synthesis to overcome the typically lengthy and high-temperature conditions. nih.gov
Furthermore, researchers are exploring the use of environmentally benign catalysts, such as copper(II) acetate (B1210297) in sustainable solvents like anisole, to facilitate the synthesis of quinazolin-4-ones. organic-chemistry.org The development of recyclable catalysts, like heteropolyacids, also represents a significant step towards more sustainable chemical production. researchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss in activity, making the process more economical and environmentally friendly. researchgate.net
Exploration of Novel Chemical Transformations and Derivatization Routes
The exploration of new chemical transformations and derivatization of the quinazoline scaffold is crucial for discovering compounds with enhanced biological activity. nih.gov The quinazoline ring system is a versatile scaffold that can be modified at various positions to generate a diverse library of compounds. researchgate.net
One area of focus is the derivatization of the carboxylic acid groups of Quinazoline-4,8-dicarboxylic acid. For instance, the carboxyl group at the 4-position of a quinazoline ring can be converted into esters and amides, allowing for the synthesis of a wide range of new derivatives with potential therapeutic applications. hacettepe.edu.trdergipark.org.trdergipark.org.tr The synthesis of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives is another example of creating novel compounds with potential antitumor activities. nih.gov
Researchers are also investigating multicomponent reactions to construct complex quinazoline structures in a single step. A recently discovered Ugi-type four-component reaction has been shown to produce 2,3,4-trisubstituted quinazolines with high diversity and scalability. rsc.org This method allows for the creation of large libraries of compounds for high-throughput screening. rsc.org Additionally, the development of novel synthetic routes, such as the one-pot, three-component condensation for synthesizing 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, provides efficient access to new quinazoline derivatives. hacettepe.edu.trdergipark.org.tr
Integration of Advanced Machine Learning Techniques for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of predictive chemistry, offering powerful tools to accelerate the discovery and development of new drugs. rsc.orgnih.gov These computational approaches can predict the properties and activities of molecules, identify potential drug candidates, and optimize synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) models are being developed using machine learning algorithms to predict the biological activity of quinazoline derivatives. civilica.com For example, a QSAR model was created to predict the half-maximal inhibitory concentration (IC50) of quinazoline compounds against B-raf kinase, a key target in cancer therapy. civilica.com This model, which utilized a feed-forward neural network, demonstrated high predictive accuracy and helped identify key molecular descriptors for drug design. civilica.com
Machine learning is also being used to predict the reactive sites of molecules, which is crucial for planning synthetic strategies. researchgate.net Models have been developed that can predict the products of organic reactions by first identifying the reaction type, offering a significant advancement in computer-aided synthesis. researchgate.net Furthermore, in silico studies, including molecular docking and molecular dynamics simulations, are used to understand the binding interactions of quinazoline derivatives with their biological targets, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov These computational studies provide valuable insights that guide the design of more potent and selective inhibitors. nih.govnih.gov
Design and Fabrication of Hybrid Functional Materials Incorporating this compound
The unique structural and chemical properties of quinazoline derivatives, particularly those with multiple carboxylic acid groups like this compound, make them excellent candidates for the construction of novel hybrid functional materials. These materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have a wide range of potential applications in areas like catalysis, gas storage, and sensing.
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The dicarboxylic acid functionality of this compound makes it an ideal organic linker for creating MOFs with specific topologies and properties. cd-bioparticles.netresearchgate.net The modular nature of MOF synthesis allows for the rational design of materials with tunable pore sizes, surface areas, and chemical functionalities. nih.gov For instance, MOFs incorporating chalcone (B49325) dicarboxylic acid ligands have been shown to exhibit interesting structural diversity and photocatalytic properties for the degradation of organic dyes. rsc.org
Similarly, COFs are porous crystalline polymers formed by the condensation of organic building blocks. Recently, quinazoline-linked COFs have been synthesized through a three-component reaction. nih.gov These materials demonstrate high chemical stability and have shown potential as photocatalysts for aerobic oxidation reactions. nih.gov The ability to incorporate functional quinazoline units into these extended frameworks opens up new avenues for designing advanced materials with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing quinazoline-4,8-dicarboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Quinazoline derivatives are typically synthesized via cyclocondensation reactions. For example, combining anthranilic acid derivatives with formamide or urea under acidic conditions (e.g., polyphosphoric acid) can yield the quinazoline core. Carboxylic acid groups at positions 4 and 8 may be introduced via oxidation of methyl substituents using KMnO₄ or via carboxylation reactions. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or acetic acid), and catalyst choice (e.g., Lewis acids like ZnCl₂) to improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity and quantify derivatives using C18 columns and UV detection (λ = 254 nm) .
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., carboxylic proton signals at δ 12–14 ppm) .
- IR Spectroscopy : Identification of carboxylic O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particles .
- Store in sealed containers under dry conditions to avoid hydrolysis .
- Dispose of waste via licensed chemical disposal services due to potential ecological toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at position 2 to improve binding to target proteins (e.g., kinases) .
- Modify the 4,8-carboxylic acid groups to esters or amides to enhance membrane permeability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., JMJD3 histone demethylase) and prioritize synthetic targets .
Q. How should researchers address contradictions in reported biological activity data for quinazoline derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Mitigation strategies include:
- Replicating experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Validating results using orthogonal assays (e.g., fluorescence polarization alongside SPR) .
- Reporting detailed experimental parameters (e.g., IC₅₀ values with confidence intervals) .
Q. What computational methods are effective for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding stability over time (e.g., 100 ns simulations in GROMACS) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification .
Q. How can microbial degradation pathways inform the environmental fate of this compound?
- Methodological Answer : Study analogous compounds (e.g., naphthalene-1,8-dicarboxylic acid) degraded by Pseudomonas spp. via:
- Hydratase-Aldolase Catalysis : Convert intermediates like 1-acenaphthenone to dicarboxylic acids .
- Pyrolysis Analysis : Use TGA to identify thermal decomposition products (e.g., CO, NOₓ) under controlled conditions .
Q. What experimental approaches elucidate the antibacterial mechanism of this compound derivatives?
- Methodological Answer :
- In Vitro MIC Assays : Test against Gram-positive (e.g., Enterococcus faecalis) and Gram-negative strains .
- Molecular Docking : Identify binding to virulence proteins (e.g., PrgX in E. faecalis with ΔG ≈ -9.2 kcal/mol) .
- Fluorescence Quenching : Measure interactions with bacterial DNA gyrase using ethidium bromide displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
